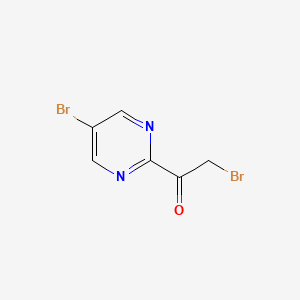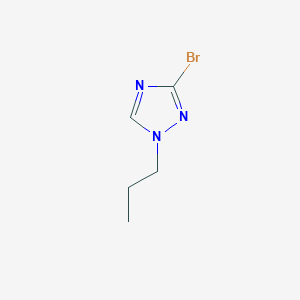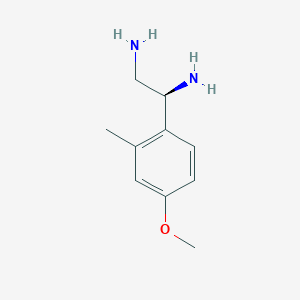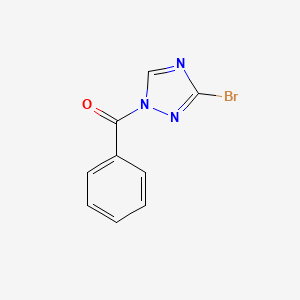
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid typically involves the use of starting materials such as 2-vinylbenzaldehyde and an appropriate amino acid precursor. One common method involves the condensation of 2-vinylbenzaldehyde with an amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-vinylbenzoic acid or 2-vinylbenzaldehyde.
Reduction: Formation of 2-ethylphenyl derivatives.
Substitution: Formation of N-substituted amino acid derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group may participate in binding interactions, while the amino acid moiety can influence the compound’s overall activity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-phenylpropanoic acid: Lacks the vinyl group, resulting in different chemical properties and reactivity.
(2S)-2-Amino-3-(2-ethylphenyl)propanoic acid: Contains an ethyl group instead of a vinyl group, affecting its chemical behavior and applications.
Uniqueness
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in research and industry.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
Clé InChI |
KKPWKZXSGILNKP-JTQLQIEISA-N |
SMILES isomérique |
C=CC1=CC=CC=C1C[C@@H](C(=O)O)N |
SMILES canonique |
C=CC1=CC=CC=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


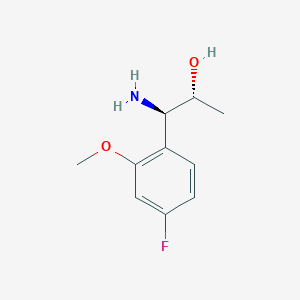
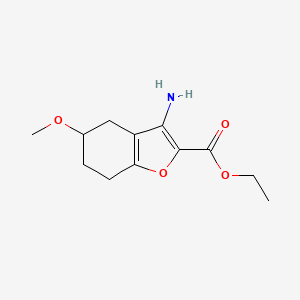
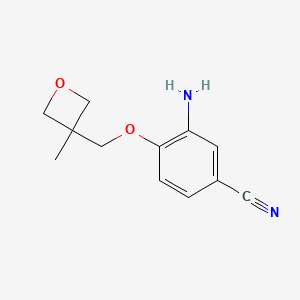
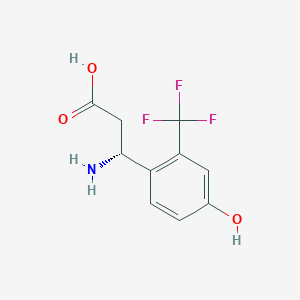

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
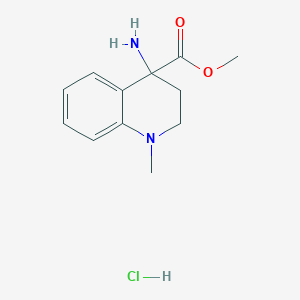
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
